molecular formula C13H28O B7894582 2-Methyl-1-dodecanol CAS No. 57289-26-6

2-Methyl-1-dodecanol

Cat. No.: B7894582
CAS No.: 57289-26-6
M. Wt: 200.36 g/mol
InChI Key: SCHAAFQMJJWGJM-UHFFFAOYSA-N
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Description

2-Methyl-1-dodecanol, also known as 2-methyldodecan-1-ol, is an organic compound with the molecular formula C13H28O. It is a type of fatty alcohol, characterized by a long carbon chain with a hydroxyl group (-OH) attached to the second carbon atom. This compound is commonly used in various industrial applications due to its surfactant properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methyl-1-dodecanol can be synthesized through several methods. One common approach involves the reduction of 2-methyl-1-dodecanal using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.

Industrial Production Methods: In industrial settings, this compound is often produced through the hydrogenation of 2-methyl-1-dodecanal. This process involves the use of a catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature. The hydrogenation reaction converts the aldehyde group (-CHO) to a hydroxyl group (-OH), yielding the desired alcohol.

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form 2-methyl-1-dodecanal or further to 2-methyl-dodecanoic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form hydrocarbons, although this is less common.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form 2-methyl-1-dodecyl chloride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.

Major Products:

    Oxidation: 2-Methyl-1-dodecanal, 2-methyl-dodecanoic acid.

    Reduction: Hydrocarbons.

    Substitution: 2-Methyl-1-dodecyl chloride.

Scientific Research Applications

2-Methyl-1-dodecanol has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.

    Biology: Employed in the study of lipid metabolism and as a model compound for fatty alcohols.

    Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized in the production of detergents, lubricants, and personal care products.

Mechanism of Action

The mechanism of action of 2-Methyl-1-dodecanol primarily involves its surfactant properties. The compound reduces the surface tension of liquids, allowing for better mixing and interaction of different phases. In biological systems, it can interact with lipid membranes, altering their fluidity and permeability. This interaction can affect various cellular processes, including signal transduction and membrane transport.

Comparison with Similar Compounds

    1-Dodecanol: A straight-chain fatty alcohol with similar surfactant properties but lacks the methyl group on the second carbon.

    2-Methyl-1-tetradecanol: A longer-chain analog with similar chemical properties but a higher molecular weight.

    2-Ethyl-1-hexanol: A shorter-chain analog with different physical properties but similar chemical reactivity.

Uniqueness: 2-Methyl-1-dodecanol is unique due to its specific chain length and the presence of a methyl group on the second carbon. This structural feature imparts distinct physical and chemical properties, making it suitable for specialized applications where other fatty alcohols may not be as effective.

Properties

IUPAC Name

2-methyldodecan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H28O/c1-3-4-5-6-7-8-9-10-11-13(2)12-14/h13-14H,3-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCHAAFQMJJWGJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50873307
Record name 2-Methyldodecan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50873307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22663-61-2, 57289-26-6
Record name 2-Methyl-1-dodecanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22663-61-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyldodecyl alcohol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022663612
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyl-1-dodecanol (S)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057289266
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyldodecan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50873307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-METHYLDODECYL ALCOHOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2V0N57LV6I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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